molecular formula C19H16BrNO4S3 B2780370 (E)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 461682-30-4

(E)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Cat. No. B2780370
CAS RN: 461682-30-4
M. Wt: 498.42
InChI Key: ASQPQDMMMJIYKI-MHWRWJLKSA-N
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Description

(E)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C19H16BrNO4S3 and its molecular weight is 498.42. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antitumor Applications

Anticancer Activity in Leukemia Cells : Derivatives of this compound have been evaluated for their cytotoxicity and ability to induce apoptosis in human leukemia cells. Variation in the functional group at the C-terminal of the thiazolidinone framework led to compounds that exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner. Among these, certain derivatives demonstrated potent anticancer activity, highlighting the role of electron-donating groups on the thiazolidinone moiety in enhancing anticancer properties (Chandrappa et al., 2009).

Inhibition of Tumor Growth and Angiogenesis : Novel thioxothiazolidin-4-one derivatives, including closely related compounds, were synthesized and tested for their anticancer effects against transplantable mouse tumor models. These compounds significantly reduced tumor volume, cell number, and increased the life span of tumor-bearing mice while also exhibiting strong antiangiogenic effects. This suggests their potential as candidates for anticancer therapy, capable of inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Designing ASK1 Inhibitors : Derivatives were identified as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a protein kinase associated with various human disorders. The synthesis and evaluation of these derivatives revealed compounds that inhibit ASK1, suggesting a novel structural scaffold for developing pharmaceuticals aimed at conditions where ASK1 is implicated (Volynets et al., 2013).

Photophysical and Chemical Properties

Study on D-π-A Chromophores : Research on novel d-π-A type chromophores derived from this compound explored the effect of structural manipulations on their photophysical properties, viscosity, and conducted DFT studies. This work illuminates the intramolecular charge transfer characteristics and potential applications in materials science (Jachak et al., 2021).

properties

IUPAC Name

2-[(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4S3/c1-27-9-8-14(18(23)24)21-17(22)16(28-19(21)26)10-13-6-7-15(25-13)11-2-4-12(20)5-3-11/h2-7,10,14H,8-9H2,1H3,(H,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQPQDMMMJIYKI-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

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